

The Chemistry and Commerce of tert-Butyl Oxirane-2-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Tert-butyl oxirane-2-carboxylate*

Cat. No.: *B2960123*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl oxirane-2-carboxylate, also known as tert-butyl glycidate, is a versatile chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its strained oxirane ring, coupled with the bulky tert-butyl ester, provides a unique combination of reactivity and selectivity, making it a valuable intermediate in the synthesis of complex molecules, particularly those with therapeutic applications. The epoxide moiety is susceptible to nucleophilic attack, allowing for the stereospecific introduction of various functional groups, a key strategy in the construction of chiral drug candidates. This technical guide provides an in-depth overview of the commercial availability, key suppliers, synthetic methodologies, and representative chemical transformations of **tert-butyl oxirane-2-carboxylate**.

Commercial Availability and Suppliers

Tert-butyl oxirane-2-carboxylate (CAS No. 92223-80-8) is commercially available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. The compound is typically offered at varying purity levels and quantities. Below is a summary of offerings from prominent suppliers.

Supplier	Product Number	Purity	Available Quantities	Price (USD)
Chiralen	3916667	95%	250 mg	\$7.00
1 g	\$24.00			
5 g	\$84.00			
25 g	\$385.00			
Sigma-Aldrich (Ambeed)	AMBH97F1164C	95%	Inquire	Inquire
Sigma-Aldrich (ChemScene)	CIAH987F1005	98%	Inquire	Inquire
BLD Pharm	N/A	Inquire	Inquire	Inquire

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Physical and Chemical Properties^[1]

- Molecular Formula: C₇H₁₂O₃
- Molecular Weight: 144.17 g/mol
- Appearance: Colorless to light yellow liquid
- Storage Conditions: Sealed in a dry environment at 2-8°C^{[2][3]}

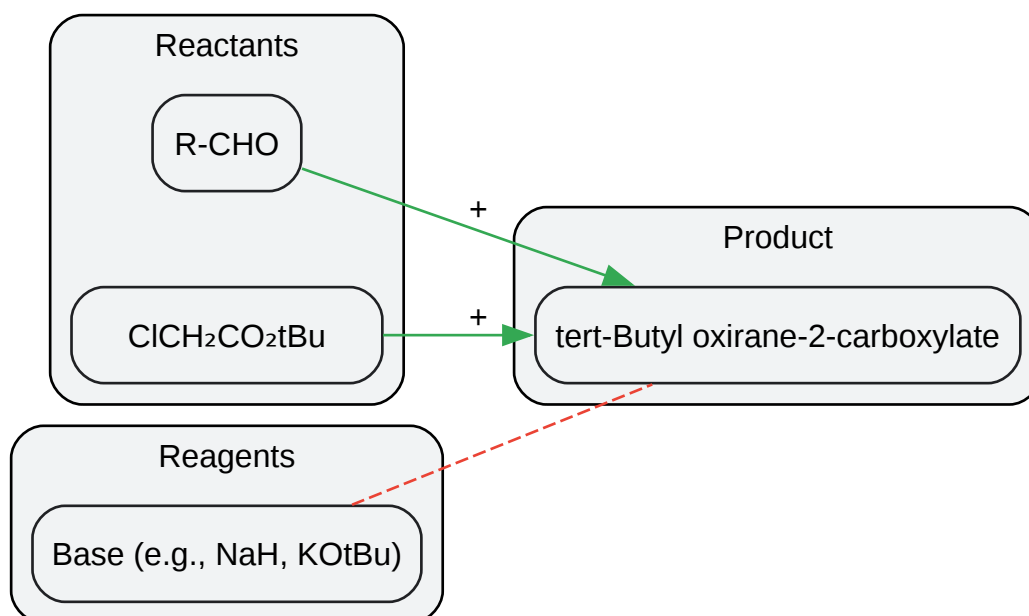
Experimental Protocols

The synthesis of **tert-butyl oxirane-2-carboxylate** and its derivatives often relies on established organic reactions such as the Darzens condensation or the epoxidation of α,β -unsaturated esters. Below are detailed methodologies for these key transformations.

Synthesis of tert-Butyl Oxirane-2-carboxylate via Darzens Condensation (General Procedure)

The Darzens condensation is a classic and versatile method for the synthesis of glycidic esters. It involves the reaction of a ketone or aldehyde with an α -haloester in the presence of a base.

Reaction Scheme:



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Darzens Condensation Workflow

Materials:

- Aldehyde (e.g., formaldehyde or a suitable precursor)
- tert-Butyl chloroacetate
- Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide (KOtBu))
- Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
- Quenching solution (e.g., saturated aqueous ammonium chloride)

- Extraction solvent (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

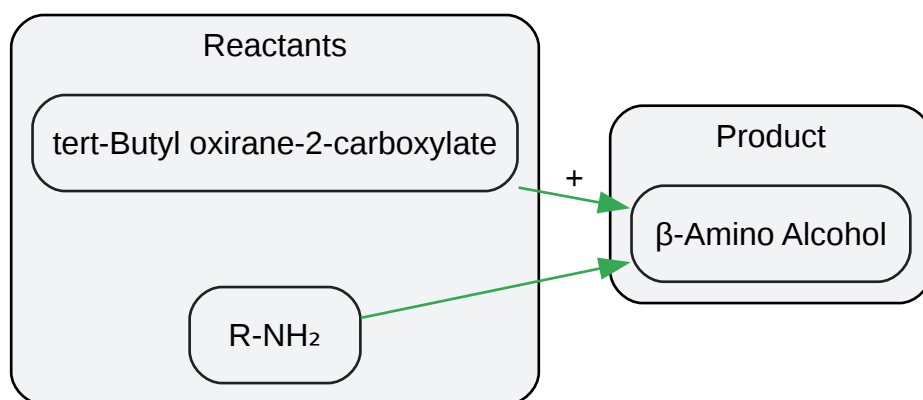
Procedure:

- To a stirred suspension of a strong base (1.2 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 equivalent) at 0°C.
- Slowly add tert-butyl chloroacetate (1.1 equivalents) to the reaction mixture, maintaining the temperature at 0°C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired **tert-butyl oxirane-2-carboxylate**.

Nucleophilic Ring-Opening of tert-Butyl Oxirane-2-carboxylate with an Amine

A key application of **tert-butyl oxirane-2-carboxylate** in drug development is its reaction with nucleophiles, particularly amines, to form β -amino alcohols, which are common structural motifs in pharmaceuticals.

Reaction Scheme:



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Epoxide Ring-Opening Workflow

Materials:

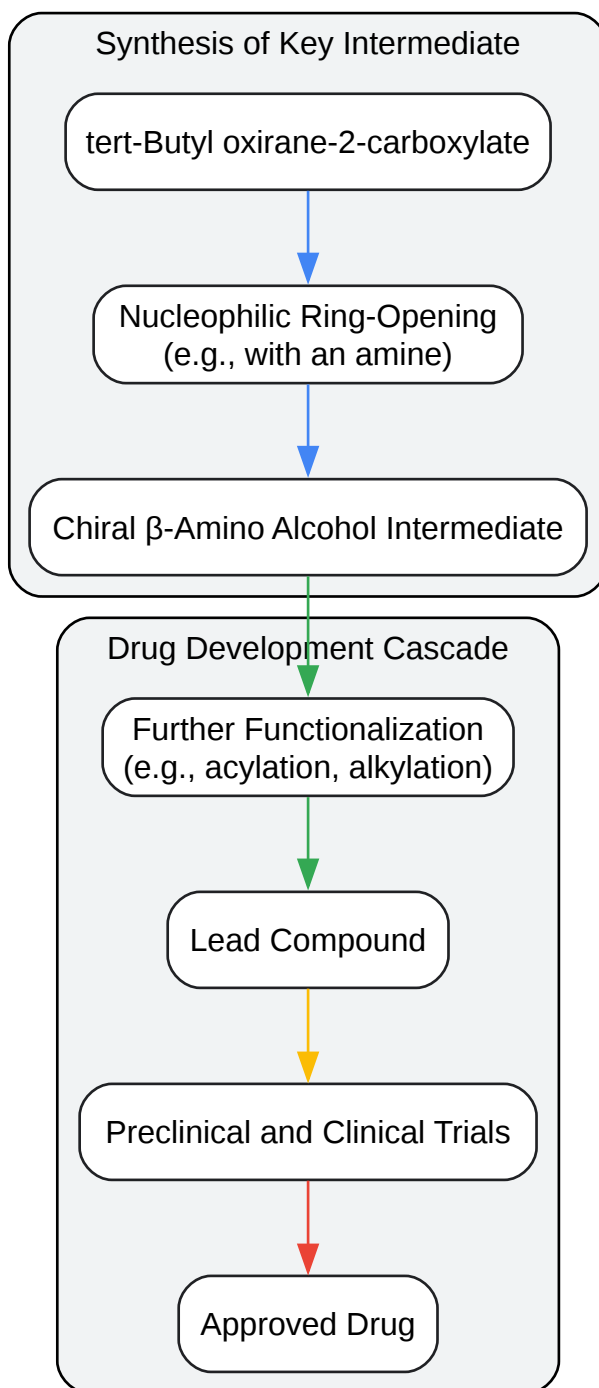
- **tert-Butyl oxirane-2-carboxylate**
- Amine (e.g., benzylamine)
- Solvent (e.g., methanol, ethanol, or isopropanol)

Procedure:

- Dissolve **tert-butyl oxirane-2-carboxylate** (1.0 equivalent) in a suitable solvent in a round-bottom flask.
- Add the amine (1.0-1.2 equivalents) to the solution at room temperature.
- Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.
- Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure β-amino alcohol.

Signaling Pathways and Logical Relationships

The utility of **tert-butyl oxirane-2-carboxylate** in drug development is exemplified by its role as a precursor to chiral amino alcohols, which are key components of many biologically active molecules. The following diagram illustrates the logical workflow from this versatile building block to a potential drug candidate.



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Drug Development Workflow

Conclusion

Tert-butyl oxirane-2-carboxylate is a readily available and highly valuable chiral synthon for the pharmaceutical and fine chemical industries. Its predictable reactivity, particularly in nucleophilic ring-opening reactions, allows for the efficient and stereocontrolled synthesis of complex molecular architectures. A thorough understanding of its commercial sources, synthetic routes, and chemical behavior is crucial for researchers and drug development professionals seeking to leverage this important building block in their synthetic endeavors.

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References

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